

BRL-42715: A Powerful Tool for Elucidating β -Lactamase Kinetics

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Compound of Interest

Compound Name: BRL-42715

Cat. No.: B15564214

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-42715, a penem β -lactamase inhibitor, serves as a potent and invaluable tool for studying the kinetics of β -lactamase enzymes. Its mechanism of action as an active-site-directed, irreversible inactivator allows for detailed investigation of enzyme-inhibitor interactions. This document provides comprehensive application notes and detailed protocols for utilizing **BRL-42715** in β -lactamase kinetic studies, aimed at researchers, scientists, and professionals in the field of drug development.

BRL-42715 is a potent inhibitor of a wide array of bacterial β -lactamases, encompassing plasmid-mediated enzymes such as TEM, SHV, and OXA, as well as chromosomally mediated enzymes found in bacteria like Enterobacter, Citrobacter, and Serratia[1]. Its high efficiency is demonstrated by its ability to reduce the initial rate of hydrolysis of most β -lactamase enzymes by 50% at concentrations less than 0.01 micrograms/ml, which is significantly lower than other β -lactamase inhibitors[1]. This potent inhibitory activity translates to a substantial enhancement of the antibacterial efficacy of β -lactamase-susceptible antibiotics[1][2].

Mechanism of Action

BRL-42715 acts as a "suicide" inhibitor, forming a stable acyl-enzyme intermediate with the active site serine of Class A, C, and D β -lactamases. This initial complex then undergoes a

chemical rearrangement to form a stable, seven-membered thiazepine ring, leading to the irreversible inactivation of the enzyme[3]. However, it is important to note that **BRL-42715** is hydrolyzed by Class B metallo- β -lactamases and therefore acts as a substrate for these enzymes rather than an inhibitor.

Quantitative Data: Inhibitory Activity of BRL-42715

The following tables summarize the kinetic parameters of **BRL-42715** against various β -lactamases, providing a comparative overview of its inhibitory potency.

Enzyme Class	β -Lactamase	Source Organism	Second-Order Rate Constant (k_{inact}/K_i) ($\text{M}^{-1}\text{s}^{-1}$)	Reference
A	TEM-1	Escherichia coli	6.4×10^5	
A	Staphylococcal	Staphylococcus aureus	1.7×10^5	
A	K1	Klebsiella pneumoniae	Not specified	
C	P99	Enterobacter cloacae	Not specified	
D	Not specified	Not specified	Not specified	

Table 1: Second-order rate constants for the inactivation of various β -lactamases by **BRL-42715**.

Enzyme	Half-life for Regeneration (t _{1/2})	Reference
K1 β-lactamase	5 minutes	
Staphylococcal β-lactamase	> 2 days	
TEM-1	Incomplete recovery	
P99	Incomplete recovery	

Table 2: Stability of the **BRL-42715**-β-lactamase complex.

β-Lactamase Type	IC ₅₀ (μg/mL)	Comparison to other inhibitors	Reference
Plasmid-mediated (TEM, SHV, OXA)	< 0.01	10- to 100-fold lower	
Chromosomally-mediated	< 0.01	10- to 100-fold lower	
Cephalosporinases	< 0.004 (mg/L)	Most efficient inhibitor compared to clavulanic acid, sulbactam, and tazobactam	

Table 3: IC₅₀ values of **BRL-42715** against various β-lactamases.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **BRL-42715** to study β-lactamase kinetics.

Protocol 1: Determination of IC₅₀ of **BRL-42715**

Objective: To determine the concentration of **BRL-42715** required to inhibit 50% of the β-lactamase activity.

Materials:

- Purified β -lactamase enzyme
- **BRL-42715** stock solution (in an appropriate solvent, e.g., DMSO)
- Nitrocefin (chromogenic substrate) stock solution
- Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 490 nm

Procedure:

- Prepare serial dilutions of **BRL-42715** in the assay buffer.
- In a 96-well plate, add a fixed concentration of β -lactamase to each well.
- Add the different concentrations of **BRL-42715** to the wells and incubate for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for enzyme-inhibitor binding.
- Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.
- Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 490 nm over time using a microplate reader.
- Plot the initial velocity of the reaction as a function of the logarithm of the **BRL-42715** concentration.
- Determine the IC_{50} value from the resulting dose-response curve.

Protocol 2: Determination of the Inactivation Kinetics (k_{inact} and K_i)

Objective: To determine the kinetic parameters of irreversible inhibition, including the maximal rate of inactivation (k_{inact}) and the inhibitor concentration at which the rate of inactivation is half-maximal (K_i).

Materials:

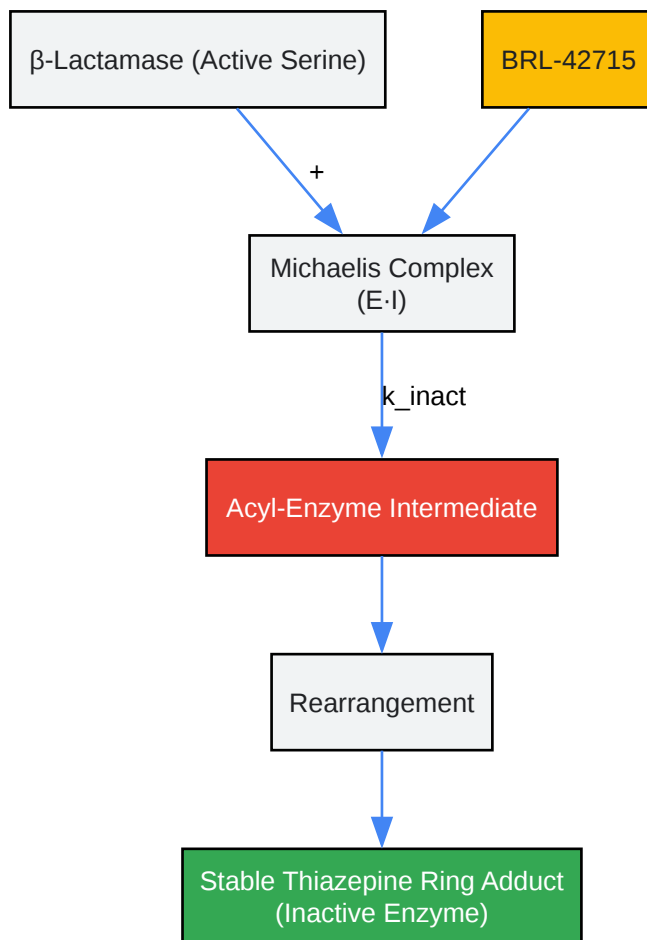
- Same as Protocol 1.

Procedure:

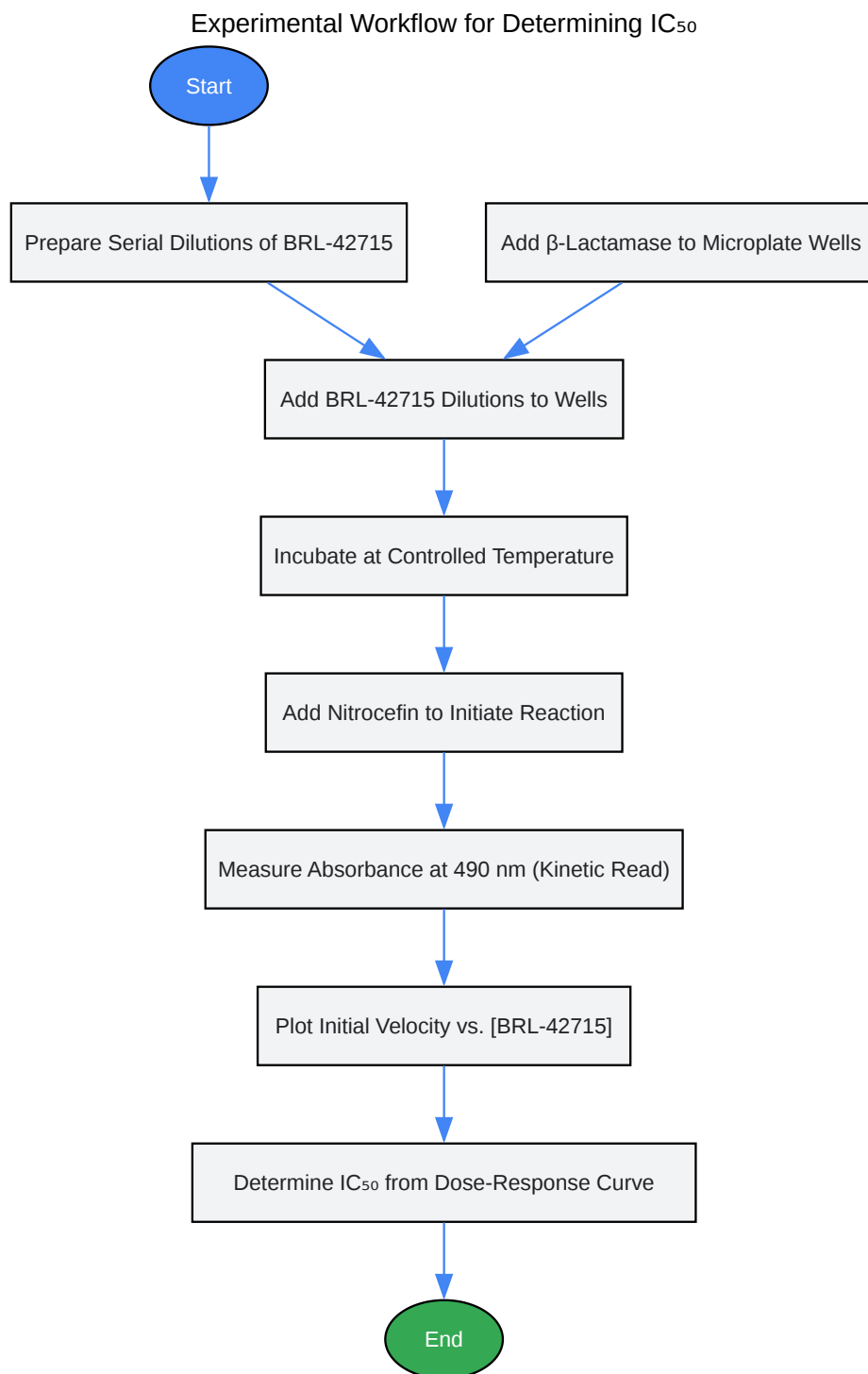
- Pre-incubate the β -lactamase enzyme with various concentrations of **BRL-42715** in the assay buffer at a constant temperature.
- At different time intervals, withdraw aliquots from each pre-incubation mixture.
- Immediately dilute the aliquots into a solution containing a saturating concentration of nitrocefin to measure the residual enzyme activity.
- Measure the initial rate of nitrocefin hydrolysis for each time point and inhibitor concentration.
- For each **BRL-42715** concentration, plot the natural logarithm of the residual enzyme activity versus the pre-incubation time. The slope of this line will give the apparent first-order rate constant of inactivation (k_{obs}).
- Plot the k_{obs} values against the corresponding **BRL-42715** concentrations.
- Fit the data to the Michaelis-Menten equation for irreversible inhibitors: $k_{\text{obs}} = (k_{\text{inact}} * [I]) / (K_i + [I])$, where $[I]$ is the inhibitor concentration. This will allow for the determination of k_{inact} and K_i .

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Mechanism of β -Lactamase Inactivation by BRL-42715[Click to download full resolution via product page](#)

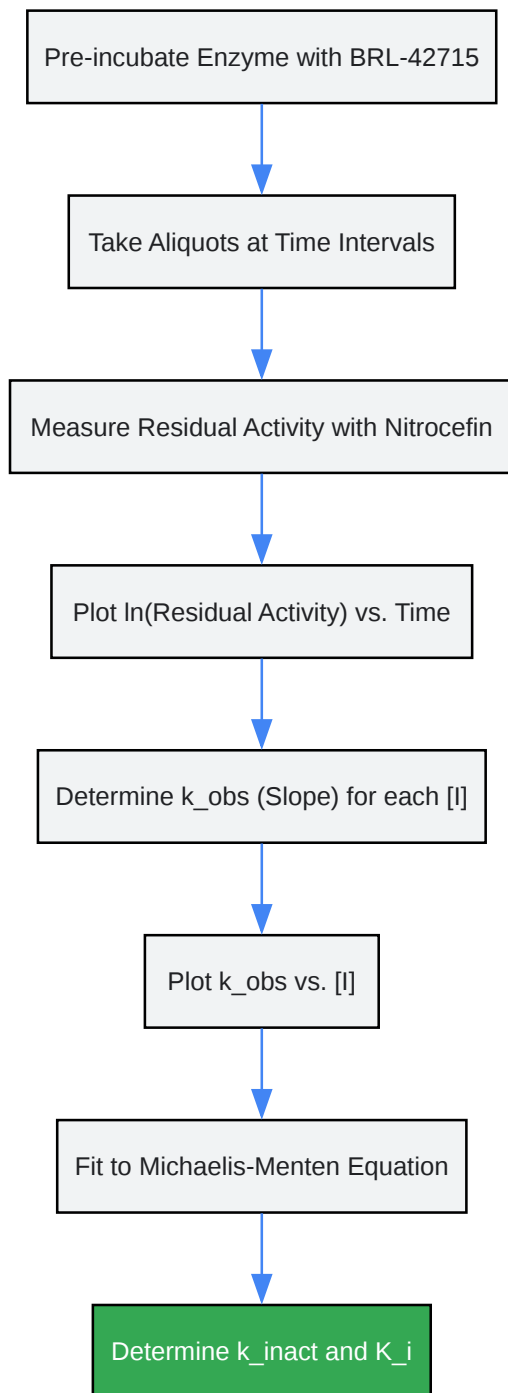
Caption: Inactivation pathway of serine β -lactamases by **BRL-42715**.



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Caption: Workflow for determining the IC₅₀ of **BRL-42715**.

Logical Relationship for Inactivation Kinetics



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Caption: Logical steps for determining inactivation kinetic parameters.

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References

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